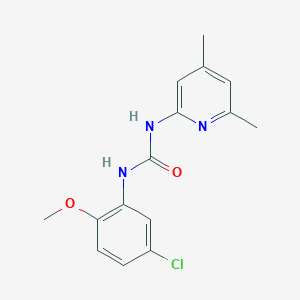
1-(2,2-diphenylpropanoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-diphenylpropanoyl)pyrrolidine, also known as DPP or DPP-4 inhibitor, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2,2-diphenylpropanoyl)pyrrolidine acts as a competitive inhibitor of this compound-4, binding to the active site of the enzyme and preventing it from degrading incretin hormones. This leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved blood glucose control.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose control, this compound has been shown to have other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory and cardioprotective effects, as well as potential applications in treating obesity and non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-diphenylpropanoyl)pyrrolidine in lab experiments is its specificity for this compound-4, which allows for targeted inhibition of the enzyme without affecting other pathways. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments. Additionally, the high cost of this compound may limit its use in some research settings.
Direcciones Futuras
There are several areas of future research for 1-(2,2-diphenylpropanoyl)pyrrolidine, including exploring its potential applications in treating other diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into developing more stable and effective forms of this compound for use in clinical settings. Finally, further studies are needed to fully understand the long-term effects and safety of this compound use.
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic applications in treating type 2 diabetes. Its mechanism of action involves inhibiting the enzyme this compound-4, leading to improved blood glucose control. While this compound has advantages in terms of its specificity, it also has limitations in terms of stability and cost. Future research directions include exploring its potential applications in other diseases and developing more stable forms for clinical use.
Métodos De Síntesis
The synthesis of 1-(2,2-diphenylpropanoyl)pyrrolidine involves the condensation reaction between 1-(2,2-diphenylpropanoyl)pyrrolidin-2-one and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid, at a temperature of 80-100°C. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-(2,2-diphenylpropanoyl)pyrrolidine is primarily studied for its potential therapeutic applications in treating type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound-4), which plays a role in the degradation of incretin hormones. By inhibiting this compound-4, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better blood glucose control in patients with type 2 diabetes.
Propiedades
IUPAC Name |
2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18(21)20-14-8-9-15-20/h2-7,10-13H,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDRLZWHQHGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)


![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)
